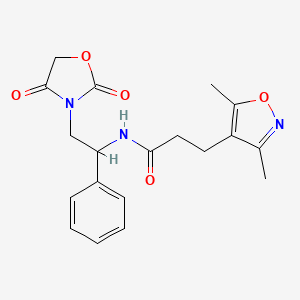

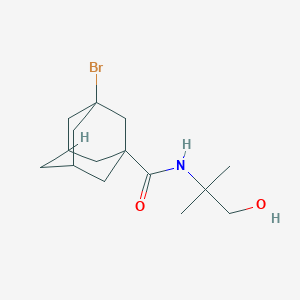

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Adamantane derivatives have been extensively studied for their unique chemical properties and potential applications in various fields. For instance, the synthesis and characterization of new polyamides containing adamantyl and diamantyl moieties in the main chain have been reported, highlighting their solubility in specific solvents and their thermal properties, which include high glass transition temperatures and decomposition temperatures. These properties suggest their potential application in materials science, particularly in the development of high-performance polymers (Chern, Shiue, & Kao, 1998).

Pharmacological Evaluation

Adamantane derivatives have also been evaluated for their pharmacological properties. For example, Nifurtimox-Adamantane adducts have been synthesized and shown to exhibit interesting pharmacological profiles in terms of trypanocidal activity and selectivity. This demonstrates the potential of adamantane derivatives in the development of new therapeutics for trypanosomiasis, a parasitic disease (Foscolos, Papanastasiou, Tsotinis, Taylor, & Kelly, 2019).

Chemical Synthesis Routes

The research also delves into chemical synthesis routes for adamantane derivatives. A notable study involves the synthesis of 1-Amino-3-Hydroxy-Adamantane, indicating a high-yielding route to this compound, which is significant for further chemical applications of adamantane derivatives (Donetti & Bellora, 1973).

Material Science Applications

Functionalized adamantanes are employed as medicinal therapeutics and in material science applications. A study on the preparation of fluoroadamantane acids and amines assesses the impact of bridgehead fluorine substitution on the solution- and solid-state properties of functionalized adamantanes. This research offers insights into the physicochemical parameters critical for the design of medicinal therapeutics and materials (Jasys, Lombardo, Appleton, Bordner, Ziliox, & Volkmann, 2000).

properties

IUPAC Name |

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BrNO2/c1-13(2,9-18)17-12(19)14-4-10-3-11(5-14)7-15(16,6-10)8-14/h10-11,18H,3-9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSLRBGKSOFFBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C12CC3CC(C1)CC(C3)(C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661117 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2694355.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2694357.png)

![N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2694360.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2694362.png)

![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)